Peroxisomal Beta-Oxidation: Vmax Comparison of Docosatetraenoyl-CoA vs. Palmitoyl-CoA
While direct kinetic data for the 3-oxo intermediate is limited, the metabolic context of its immediate precursor/product, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, provides strong quantitative evidence for pathway flux. In a direct comparison of peroxisomal β-oxidation rates, docosa-7,10,13,16-tetraenoyl-CoA exhibited a Vmax that was approximately 150% of that obtained with the standard reference substrate, palmitoyl-CoA [1]. This indicates a significantly higher metabolic flux through this specific VLC-PUFA pathway compared to saturated fatty acid oxidation.
| Evidence Dimension | Maximum reaction velocity (Vmax) of peroxisomal beta-oxidation |
|---|---|
| Target Compound Data | docosa-7,10,13,16-tetraenoyl-CoA: Vmax ~150% of palmitoyl-CoA |
| Comparator Or Baseline | palmitoyl-CoA: Vmax defined as 100% |
| Quantified Difference | ~50% higher Vmax for the VLC-PUFA substrate |
| Conditions | Solubilized peroxisomal fractions from livers of clofibrate-treated rats; measured as fatty acyl-CoA-dependent NAD+ reduction [1] |
Why This Matters
This demonstrates that the VLC-PUFA elongation pathway, of which (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA is a core intermediate, operates with high catalytic efficiency, justifying its selection for studies focused on VLC-PUFA flux.
- [1] Hovik R, et al. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation. Biochemical Journal. 1987; 247(3): 531-5. View Source
